molecular formula C11H14N2O5 B166076 Anisole, 2-sec-butyl-4,6-dinitro- CAS No. 6099-79-2

Anisole, 2-sec-butyl-4,6-dinitro-

Cat. No. B166076
CAS RN: 6099-79-2
M. Wt: 254.24 g/mol
InChI Key: UVYHORVGKZXEMP-UHFFFAOYSA-N
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Description

Anisole, 2-sec-butyl-4,6-dinitro-, also known as Dinoseb methyl ether, is a chemical compound with the molecular formula C11H14N2O5 . It has a molecular weight of 254.24 g/mol .


Molecular Structure Analysis

The molecular structure of Anisole, 2-sec-butyl-4,6-dinitro- consists of a benzene ring substituted with a methoxy group and two nitro groups . The IUPAC name for this compound is 1-butan-2-yl-2-methoxy-3,5-dinitrobenzene .


Physical And Chemical Properties Analysis

Anisole, 2-sec-butyl-4,6-dinitro- has several computed properties. It has a molecular weight of 254.24 g/mol, a XLogP3 of 3.3, and a topological polar surface area of 101 Ų . It has no hydrogen bond donors, five hydrogen bond acceptors, and three rotatable bonds .

Scientific Research Applications

Application Summary

“Anisole, 2-sec-butyl-4,6-dinitro-”, also known as Dinoseb, has been widely used as a herbicide . It persists in some contaminated soils and has been found in groundwater, causing health and environmental hazards . The persistence in some soils may stem from a lack of dinoseb-degrading organisms .

Methods of Application or Experimental Procedures

A chemostat environment was established that was strongly selective for aerobic (liquid phase) and anaerobic (sediment phase) bacteria able to degrade dinoseb . The chemostat yielded five taxonomically diverse aerobic isolates that could transform dinoseb to reduced products under microaerophilic or denitrifying conditions . The chemostat also yielded an anaerobic consortium of bacteria that could completely degrade dinoseb to acetate and CO2 when the Eh of the medium was less than -200 mV .

Safety And Hazards

Anisole, 2-sec-butyl-4,6-dinitro- is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and may cause drowsiness or dizziness . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-butan-2-yl-2-methoxy-3,5-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O5/c1-4-7(2)9-5-8(12(14)15)6-10(13(16)17)11(9)18-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYHORVGKZXEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863692
Record name 1-(Butan-2-yl)-2-methoxy-3,5-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anisole, 2-sec-butyl-4,6-dinitro-

CAS RN

6099-79-2
Record name Dinoseb, methyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006099792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(butan-2-yl)-2-methoxy-3,5-dinitrobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Auda - 2021 - researchportal.murdoch.edu.au
Blueberries (Vaccinium corymbosum L.) are cultivated worldwide due to their important commercial value and the health benefits of the fruit. Botrytis cinerea is a highly destructive …
Number of citations: 3 researchportal.murdoch.edu.au

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